2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

FGFR Kinase Selectivity Cancer

The compound 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline (CAS 2549006-40-6) is a heterocyclic small molecule comprising a quinoxaline core linked via a piperazine bridge to a pyridazine ring, which is further substituted with a 3-methyl-1H-pyrazole moiety. This specific architecture places it within the pyrazolyl quinoxaline kinase inhibitor class, which is protected under patent families claiming activity against fibroblast growth factor receptors (FGFRs).

Molecular Formula C20H20N8
Molecular Weight 372.4 g/mol
CAS No. 2549006-40-6
Cat. No. B6459590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
CAS2549006-40-6
Molecular FormulaC20H20N8
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C20H20N8/c1-15-8-9-28(25-15)19-7-6-18(23-24-19)26-10-12-27(13-11-26)20-14-21-16-4-2-3-5-17(16)22-20/h2-9,14H,10-13H2,1H3
InChIKeyYNLYKNMSVDESTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline (CAS 2549006-40-6): A Dual-Kinase Scaffold for FGFR-Driven Oncology Research


The compound 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline (CAS 2549006-40-6) is a heterocyclic small molecule comprising a quinoxaline core linked via a piperazine bridge to a pyridazine ring, which is further substituted with a 3-methyl-1H-pyrazole moiety . This specific architecture places it within the pyrazolyl quinoxaline kinase inhibitor class, which is protected under patent families claiming activity against fibroblast growth factor receptors (FGFRs) [1]. The compound is structurally distinct from classical piperazinylquinoxaline PI3K inhibitors and represents a scaffold of interest for kinase selectivity profiling and targeted oncology research.

Why 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline Cannot Be Swapped for Generic Analogs


Generic substitution among quinoxaline-piperazine derivatives is unreliable because minor structural modifications at the pyridazine terminus profoundly shift kinase selectivity profiles. The methyl group on the pyrazole ring of this compound generates a steric and electronic environment distinct from both the unsubstituted pyrazole analog and the 3,5-dimethyl variant, leading to divergent hinge-binding interactions with FGFR family kinases [1]. Without head-to-head comparative data, procurement decisions based on lower-cost or more readily available piperazinylquinoxaline PI3K inhibitors (e.g., compounds from the Wu et al. series [2]) would risk selecting a molecule with a completely different primary target and downstream biological phenotype.

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline: Quantitative Comparative Evidence for Procurement Decisions


FGFR Kinase Targeting vs. PI3K Selectivity: Class-Level Target Divergence

The target compound belongs to a patent class explicitly claiming FGFR kinase inhibition, whereas the most extensively characterized piperazinylquinoxaline derivatives (e.g., Compound 41 from Wu et al. 2012) are potent PI3Kα inhibitors (IC50 = 24 nM) [1]. No cross-reactivity data exist, but the structural divergence between a pyridazinyl-pyrazole terminus (FGFR-targeting) and a sulfonylpiperazine terminus (PI3K-targeting) strongly suggests non-overlapping primary kinase profiles. This class-level target divergence mandates compound-specific procurement for FGFR-focused research programs [2].

FGFR Kinase Selectivity Cancer

Antiproliferative Potency Baseline Against Cancer Cell Lines: Cross-Series Comparison with PI3K Inhibitors

While direct antiproliferative data for the target compound have not been published, the piperazinylquinoxaline class demonstrates nanomolar potency against multiple cancer cell lines. The most potent PI3Kα inhibitor in the series, Compound 41, exhibited IC50 values of 24 nM against PI3Kα enzyme and induced apoptosis in PC3 cells at 5 µM [1]. Antiproliferative IC50 values for related compounds in the Wu et al. series ranged from 90 nM to 4.36 µM across PC3, HL60, A549, HCT116, and KB cell lines [2]. The target compound's distinct pyridazinyl-pyrazole terminus is expected to shift the antiproliferative profile toward FGFR-dependent cell lines, but quantitative data remain to be generated.

Antiproliferative Cancer Cell Lines IC50

Molecular Weight and Lipophilicity Optimization for CNS Penetrance Potential

The target compound (MW = 372.4 g/mol) falls below the typical 400 Da threshold associated with improved blood-brain barrier permeability, whereas the 2-methyl analog (MW = 386.5 g/mol) exceeds this benchmark due to an additional methyl group . Furthermore, the pyridazinyl-pyrazole terminus provides a lower calculated logP compared to the tetrahydroquinazoline analog (MW = 376.5 g/mol), which incorporates a more lipophilic saturated ring system . These physicochemical differences influence library design for CNS-targeted kinase inhibitor screening.

Physicochemical Properties CNS Penetrance Drug-Likeness

Binding Efficiency Index Comparison: Predicted Ligand Efficiency Advantages

Binding Efficiency Index (BEI = pIC50/MW in kDa) is a critical metric for prioritizing compounds in fragment-based and lead-optimization campaigns. Using the PI3K series as a benchmark, Compound 41 achieved a BEI of 16.5 (IC50 24 nM, MW 0.462 kDa) [1]. The target compound's lower molecular weight (0.372 kDa) theoretically allows it to achieve equivalent binding affinity with a higher BEI, assuming similar potency. If the target compound were to achieve an IC50 of 100 nM against FGFR, its BEI would reach approximately 18.8, surpassing Compound 41's efficiency. This predicted ligand efficiency advantage supports procurement for hit-to-lead programs focused on FGFR kinase targets.

Ligand Efficiency Binding Efficiency Index Fragment-Based Design

Optimal Application Scenarios for 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline


FGFR-Selective Kinase Profiling Panels

The compound's assignment to the FGFR-targeting patent class makes it a suitable candidate probe for assembling kinase selectivity screening panels [1]. Procurement for FGFR1-4 isoform profiling against a background of PI3K and other off-target kinases is a primary research application.

FGFR-Dependent Cancer Cell Line Screening

Based on the class-level FGFR assignment, the compound is positioned for antiproliferative screening in FGFR-dependent cancer cell lines (e.g., Huh-7 hepatocellular carcinoma, RT112 bladder cancer, or FGFR3-mutant lines) [2]. Users are advised to generate their own IC50 benchmarks.

CNS-Penetrant Kinase Inhibitor Lead Optimization

With a molecular weight of 372.4 g/mol—below the 400 Da CNS permeability threshold—this compound offers a physicochemical advantage for CNS-targeted FGFR inhibitor programs, particularly for glioblastoma models where FGFR signaling is implicated .

Fragment-Based Drug Discovery Starting Point

The compound's favorable ligand efficiency metrics relative to bulkier PI3K inhibitors support its use as a fragment-like starting point for structure-based design campaigns targeting FGFR kinases, where molecular weight efficiency is a critical optimization parameter [3].

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